

Application Notes: 2,3-Diaminophenazine (DAP) Fluorescence Assay for Nitric Oxide

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Compound of Interest

Compound Name: 2,3-Diaminophenazine

Cat. No.: B110097

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Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Its transient nature and low physiological concentrations necessitate sensitive and specific detection methods. This document details the protocol for a highly sensitive fluorescence assay for nitric oxide detection based on the use of o-phenylenediamine-containing probes. While the user's query specified the "**2,3-diaminophenazine**" (DAP) assay, the prevalent and well-documented method utilizes probes like 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM), which are derivatives of o-phenylenediamine. The reaction of these probes with nitric oxide and oxygen yields a highly fluorescent triazole product, providing a robust method for NO quantification. This method is significantly more sensitive than the traditional Griess assay.

Principle of the Assay

The assay is based on the reaction of a non-fluorescent or weakly fluorescent o-phenylenediamine derivative with nitric oxide in the presence of oxygen. This reaction forms a highly fluorescent triazole derivative. A commonly used probe for this assay is 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate). This cell-permeant version of the probe readily diffuses across cell membranes. Once inside the cell, intracellular esterases cleave the diacetate groups, trapping the now active, though still weakly fluorescent, DAF-FM. In the presence of nitric oxide, DAF-FM is converted to its fluorescent triazole form

(DAF-FM T), which exhibits a strong fluorescence signal upon excitation.^{[1][2]} The fluorescence intensity is directly proportional to the concentration of nitric oxide, allowing for its quantification.

Data Presentation

The following tables summarize the key quantitative data for the DAF-FM-based nitric oxide assay.

Table 1: Spectroscopic Properties of DAF-FM and its Nitric Oxide Adduct

Compound	Excitation Maximum (nm)	Emission Maximum (nm)	Molar Extinction Coefficient (ϵ) ($M^{-1}cm^{-1}$)	Fluorescence Quantum Yield (Φ)
DAF-FM	~495	~515	~73,000 (for DAF-FM T)	~0.005
DAF-FM Triazole (DAF-FM T)	~495	~515	~73,000	~0.81

Data sourced from various studies and manufacturer's information.^{[3][4]}

Table 2: Performance Characteristics of the DAF-FM Assay for Nitric Oxide

Parameter	Value	Notes
Detection Limit	~3-5 nM	Can vary depending on experimental conditions and instrumentation.[3]
Linear Range	Varies	Dependent on probe concentration and experimental setup.
Specificity	High for NO	Does not react with other reactive oxygen species (ROS) or reactive nitrogen species (RNS) like superoxide, hydrogen peroxide, or peroxynitrite.
pH Dependence	Stable above pH 5.5	Offers an advantage over older probes like DAF-2.
Photostability	More photostable than DAF-2	Allows for longer imaging times.

Experimental Protocols

Protocol 1: In Vitro (Acellular) Nitric Oxide Detection

This protocol is suitable for measuring NO in solution, for example, from NO donors.

Materials:

- DAF-FM
- Nitric oxide donor (e.g., S-nitroso-N-acetyl-DL-penicillamine - SNAP)
- Phosphate-buffered saline (PBS), pH 7.4
- DMSO (anhydrous)
- 96-well black microplate

- Fluorescence microplate reader

Procedure:

- Reagent Preparation:
 - Prepare a 5 mM stock solution of DAF-FM in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
 - Prepare a working solution of DAF-FM by diluting the stock solution in PBS to a final concentration of 5-10 μ M.
 - Prepare solutions of the nitric oxide donor at various concentrations in PBS immediately before use.
- Assay:
 - To each well of a 96-well black microplate, add 50 μ L of the DAF-FM working solution.
 - Add 50 μ L of the nitric oxide donor solution or the experimental sample.
 - Include a blank control with 50 μ L of DAF-FM working solution and 50 μ L of PBS.
 - Incubate the plate at room temperature for 10-60 minutes, protected from light.
 - Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~515 nm.
- Data Analysis:
 - Subtract the fluorescence of the blank from all readings.
 - Generate a standard curve by plotting the fluorescence intensity against the concentration of the NO donor.
 - Determine the NO concentration in the experimental samples from the standard curve.

Protocol 2: Intracellular Nitric Oxide Detection in Cultured Cells

This protocol is designed for measuring NO production within living cells.

Materials:

- DAF-FM diacetate
- Cultured cells (adherent or suspension)
- Cell culture medium (phenol red-free recommended)
- Phosphate-buffered saline (PBS), pH 7.4
- DMSO (anhydrous)
- 96-well black, clear-bottom microplate (for adherent cells) or flow cytometry tubes (for suspension cells)
- Fluorescence microscope, microplate reader, or flow cytometer
- Optional: NO synthase (NOS) inducer (e.g., lipopolysaccharide - LPS) or inhibitor (e.g., L-NAME)

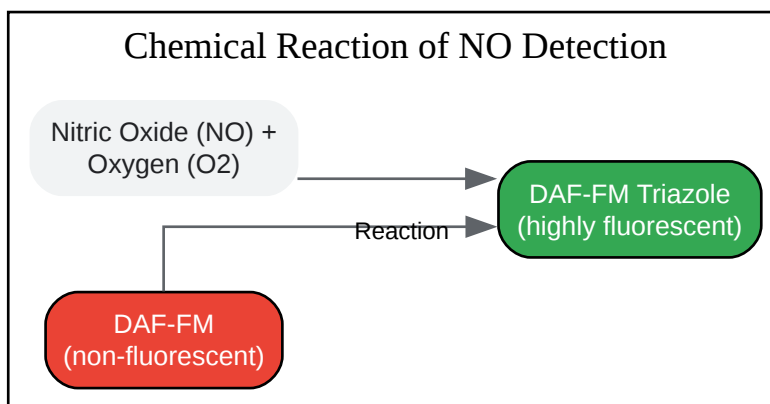
Procedure:

- Cell Seeding:
 - For adherent cells, seed cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.
 - For suspension cells, adjust the cell density to the desired concentration in culture medium.
- Probe Loading:
 - Prepare a 5 mM stock solution of DAF-FM diacetate in anhydrous DMSO.

- Dilute the DAF-FM diacetate stock solution in serum-free, phenol red-free culture medium to a final working concentration of 1-10 μ M.
- Remove the culture medium from the cells and wash once with PBS.
- Add the DAF-FM diacetate working solution to the cells and incubate for 20-60 minutes at 37°C, protected from light.
- De-esterification and Treatment:
 - Remove the probe-containing medium and wash the cells twice with PBS to remove any extracellular probe.
 - Add fresh, pre-warmed culture medium (with or without serum, depending on the experimental design).
 - Incubate the cells for an additional 15-30 minutes to allow for complete de-esterification of the intracellular probe.
 - If applicable, treat the cells with experimental compounds (e.g., NOS inducers, inhibitors, or drugs to be tested).
- Fluorescence Measurement:
 - Microplate Reader: Measure the fluorescence intensity directly in the 96-well plate using excitation at ~495 nm and emission at ~515 nm.
 - Fluorescence Microscopy: Visualize and capture images of the cells using a fluorescence microscope equipped with a suitable filter set (e.g., FITC filter).
 - Flow Cytometry: For suspension cells, harvest the cells and analyze the fluorescence on a flow cytometer using the 488 nm laser for excitation and a standard FITC emission filter.
- Data Analysis:
 - Quantify the fluorescence intensity per cell or per well.
 - Normalize the data to a control group (e.g., untreated cells).

- For microscopy, analyze the fluorescence intensity of individual cells or regions of interest.

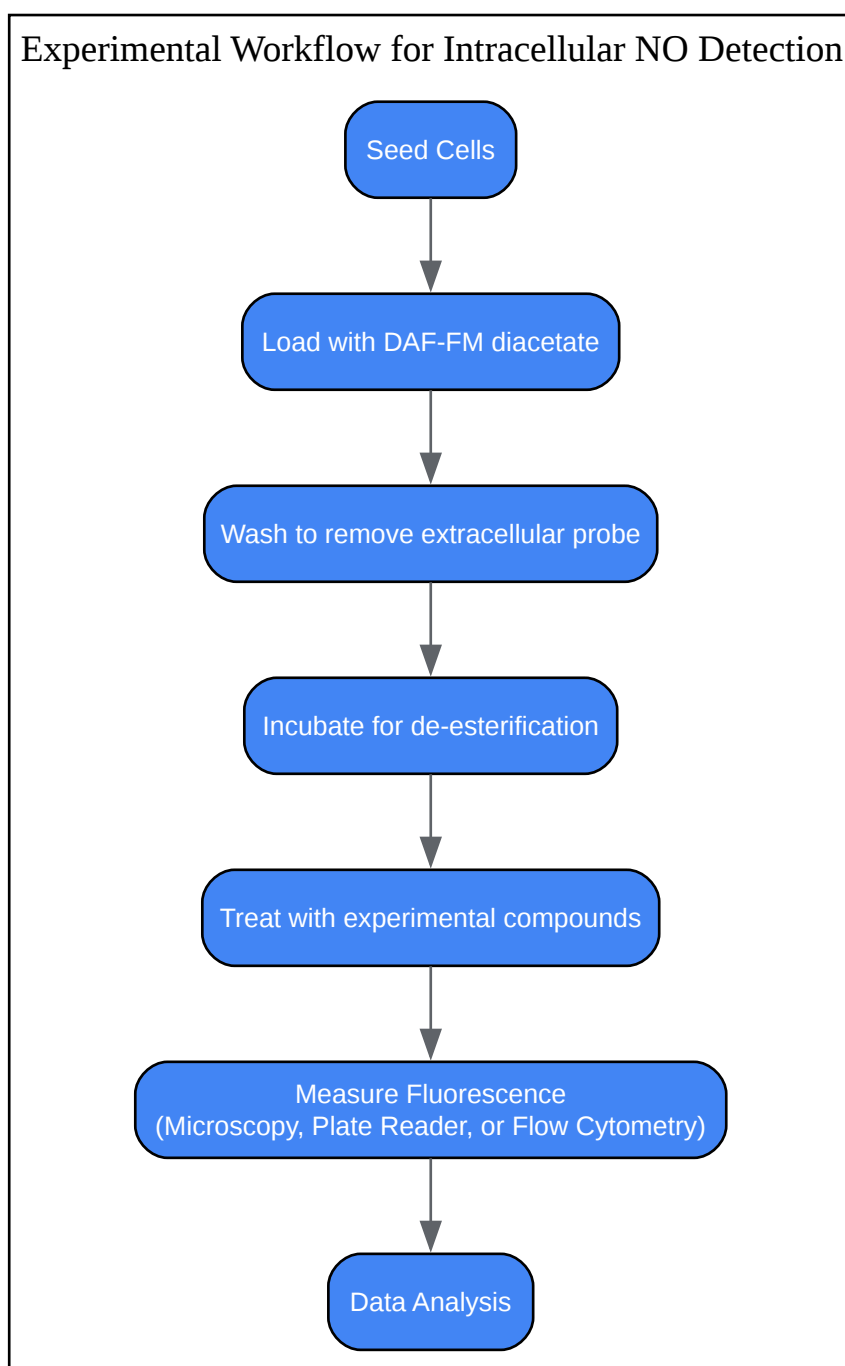
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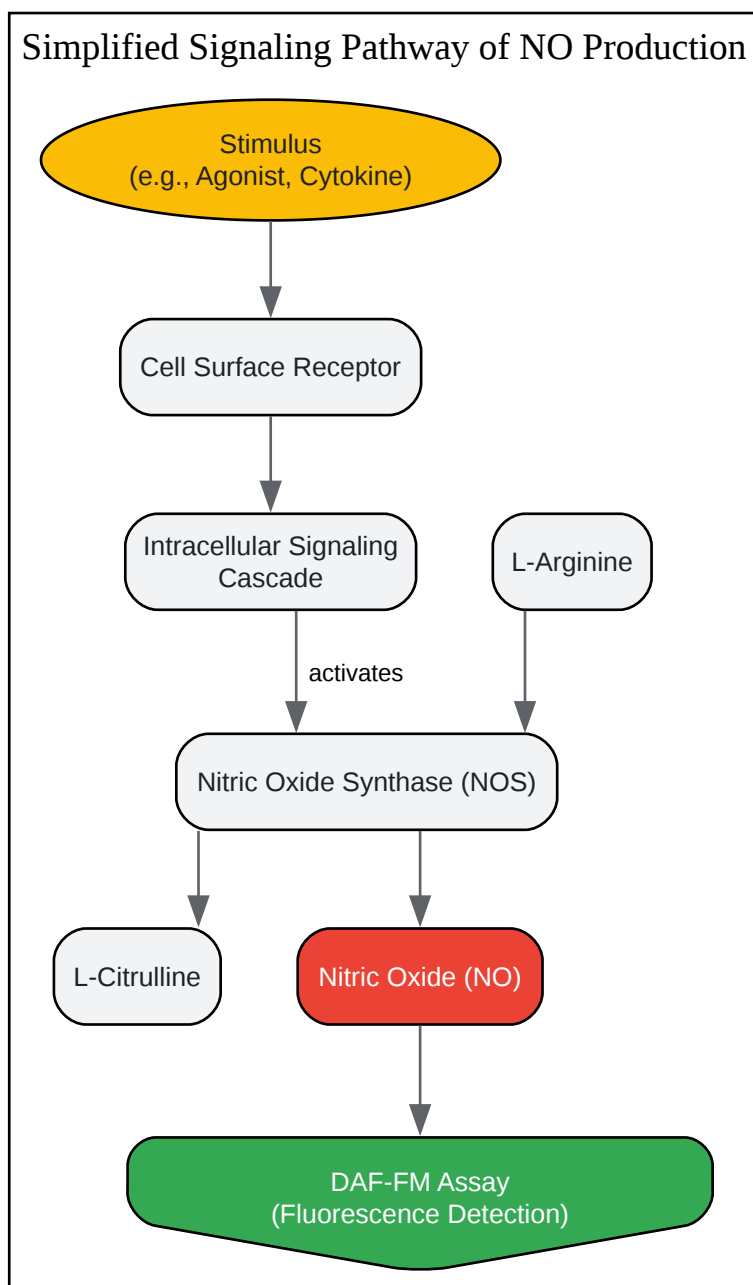
Caption: Reaction of DAF-FM with nitric oxide to form a fluorescent product.

Experimental Workflow for Intracellular NO Detection



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Caption: Workflow for intracellular nitric oxide detection using DAF-FM.



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Caption: Simplified pathway of cellular nitric oxide production and its detection.

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